1-(Benzenesulfonyl)-2,2-dimethylaziridine
Overview
Description
1-(Benzenesulfonyl)-2,2-dimethylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzenesulfonyl group attached to the nitrogen atom of the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-2,2-dimethylaziridine typically involves the reaction of benzenesulfonyl chloride with 2,2-dimethylaziridine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and low temperatures to prevent side reactions and decomposition of the product .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-2,2-dimethylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers, respectively.
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonates under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. The major products formed from these reactions depend on the specific nucleophile or reagent used .
Scientific Research Applications
1-(Benzenesulfonyl)-2,2-dimethylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2,2-dimethylaziridine involves its high reactivity due to the strained aziridine ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The benzenesulfonyl group can also participate in various chemical transformations, adding to the compound’s versatility. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent interacting with the compound .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-2,2-dimethylaziridine can be compared with other aziridine derivatives and benzenesulfonyl compounds:
Aziridine: The parent compound, aziridine, is less bulky and more reactive due to the absence of substituents on the ring.
N-Tosylaziridine: This compound has a tosyl group instead of a benzenesulfonyl group, making it less reactive but more stable.
Benzenesulfonyl Chloride: This compound is a precursor in the synthesis of this compound and is used in various sulfonation reactions.
The uniqueness of this compound lies in its combination of the reactive aziridine ring and the benzenesulfonyl group, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2,2-dimethylaziridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-10(2)8-11(10)14(12,13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEYNSXDWHFILB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1S(=O)(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382717 | |
Record name | 1-(Benzenesulfonyl)-2,2-dimethylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-63-5 | |
Record name | 1-(Benzenesulfonyl)-2,2-dimethylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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